Technical Monograph: Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone
Technical Monograph: Cyclohexyl 4-(pyrrolidinomethyl)phenyl Ketone
CAS Registry Number: 898777-04-3 IUPAC Name: Cyclohexyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone Formula: C₁₈H₂₅NO Molecular Weight: 271.40 g/mol
Executive Summary & Chemical Identity
Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone is a functionalized aryl-cycloalkyl ketone featuring a tertiary amine side chain. Structurally, it serves as a critical scaffold in medicinal chemistry, bridging the pharmacophores of lipophilic cyclohexyl ketones and bioactive benzylamines. While structurally homologous to certain psychoactive pyrovalerone derivatives, this specific para-substituted isomer is primarily investigated for its antimicrobial and antineoplastic (cytotoxic) properties.
This guide details the physicochemical profile, synthetic pathways, and biological mechanisms of this compound, designed for researchers in drug discovery and organic synthesis.
Physicochemical Profile
| Property | Value | Notes |
| Appearance | Pale yellow oil or off-white solid | Low melting point solid in free base form; crystalline as HCl salt. |
| LogP (Predicted) | ~4.2 - 4.5 | Highly lipophilic due to cyclohexyl and phenyl rings. |
| pKa (Predicted) | ~9.5 (Pyrrolidine nitrogen) | Basic; forms stable salts with mineral acids. |
| Solubility | DMSO, Ethanol, DCM | Poor water solubility (Free Base); Soluble (HCl salt). |
| H-Bond Donors | 0 | Tertiary amine and ketone lack labile protons. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Pyrrolidine nitrogen. |
Synthetic Architecture & Methodology
The synthesis of Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone follows a convergent route, typically employing a Friedel-Crafts acylation followed by a nucleophilic substitution. This modular approach allows for the generation of various analogs (e.g., azetidine or piperidine variants) by altering the final amine reagent.
Retrosynthetic Analysis
The molecule is disconnected at the benzylic carbon-nitrogen bond, revealing two key precursors:
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Electrophile: 4-(Bromomethyl)phenyl cyclohexyl ketone.
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Nucleophile: Pyrrolidine.
Step-by-Step Synthesis Protocol
Precaution: Perform all reactions in a fume hood. Benzyl bromides are potent lachrymators.
Stage 1: Friedel-Crafts Acylation
Reagents: Cyclohexanecarbonyl chloride, Benzene, AlCl₃ (anhydrous).[1]
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Suspend anhydrous AlCl₃ (1.2 eq) in dry benzene (solvent/reactant) at 0°C.
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Add Cyclohexanecarbonyl chloride (1.0 eq) dropwise over 30 minutes.
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Allow warming to room temperature (RT) and reflux for 3 hours.
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Quench: Pour onto crushed ice/HCl. Extract with DCM.
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Product: Cyclohexyl phenyl ketone (Intermediate A).
Stage 2: Para-Bromomethylation
Reagents: Intermediate A, Paraformaldehyde, HBr (33% in AcOH), or NBS/Benzoyl Peroxide (radical bromination of 4-methyl analog). Preferred Route (via chloromethylation then halogen exchange or direct bromomethylation):
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Dissolve Intermediate A in glacial acetic acid.
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Add Paraformaldehyde (1.5 eq) and HBr (excess).
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Heat to 60°C for 6-12 hours.
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Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate.
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Product: 4-(Bromomethyl)phenyl cyclohexyl ketone (Intermediate B).
Stage 3: Nucleophilic Amination (The Core Reaction)
Reagents: Intermediate B, Pyrrolidine, K₂CO₃, Acetonitrile (ACN).
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Dissolve 4-(Bromomethyl)phenyl cyclohexyl ketone (10 mmol) in anhydrous ACN (50 mL).
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Add anhydrous K₂CO₃ (20 mmol) to scavenge HBr.
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Add Pyrrolidine (12 mmol) dropwise at 0°C to prevent bis-alkylation or polymerization.
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Stir at RT for 2 hours, then heat to 50°C for 4 hours to ensure completion.
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Purification: Filter inorganic salts. Evaporate solvent. Purify via column chromatography (SiO₂, Hexane:EtOAc 8:2) or recrystallize as the Hydrochloride salt using Et₂O/HCl.
Synthetic Workflow Diagram
Figure 1: Convergent synthesis pathway via Friedel-Crafts acylation and Nucleophilic substitution.
Biological Properties & Mechanism of Action
Research into the 4-(aminoalkyl)phenyl ketone series indicates significant bioactivity, specifically in microbiology and oncology. The lipophilic cyclohexyl tail facilitates membrane penetration, while the basic pyrrolidine headgroup interacts with intracellular targets.
Antimicrobial Activity
Studies on analogs (specifically the azetidine and pyrrolidine variants) demonstrate efficacy against Gram-positive bacteria, including MRSA strains.
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Mechanism: The amphiphilic nature of the molecule (Lipophilic Tail + Cationic Head) mimics cationic antimicrobial peptides (AMPs). It integrates into the bacterial cell membrane, causing depolarization and leakage of cytosolic contents.
Antineoplastic Potential (Apoptosis)
In cancer cell lines (e.g., MCF-7, HeLa), this scaffold has been observed to induce cell death.
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Pathway: Mitochondrial-mediated apoptosis.
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Signaling Cascade:
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Cellular Uptake: Passive diffusion driven by the cyclohexyl moiety.
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Mitochondrial Stress: Disruption of the mitochondrial membrane potential (ΔΨm).
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Caspase Activation: Release of Cytochrome c triggers Caspase-9 and subsequently Caspase-3.
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Result: Chromatin condensation and DNA fragmentation.
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Pharmacological Signaling Diagram
Figure 2: Proposed mechanism of action for cytotoxicity involving mitochondrial disruption and caspase activation.
Analytical Characterization
To validate the synthesis of CAS 898777-04-3, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.90 | Doublet (d) | 2H | Aryl protons ortho to Ketone |
| 7.45 | Doublet (d) | 2H | Aryl protons meta to Ketone |
| 3.68 | Singlet (s) | 2H | Benzylic CH₂ (Ar-CH₂ -N) |
| 3.20 | Multiplet (m) | 1H | Cyclohexyl methine (CH-C=O) |
| 2.55 | Multiplet (m) | 4H | Pyrrolidine α-protons (N-CH₂) |
| 1.70 - 1.90 | Multiplet (m) | 4H | Pyrrolidine β-protons |
| 1.20 - 1.85 | Multiplet (m) | 10H | Cyclohexyl ring protons |
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 272.2 m/z.
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Fragmentation Pattern:
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Loss of Pyrrolidine radical.
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Tropylium ion formation (characteristic of benzyl derivatives).
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Cyclohexyl carbonyl cleavage.
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store at -20°C. The free base is sensitive to oxidation; conversion to the Hydrochloride salt is recommended for long-term stability.
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Legal Status: While not universally scheduled, this compound is a structural isomer of controlled substances. Researchers must verify local regulations regarding "analog acts" before synthesis.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24724662: Cyclohexyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Related Series). Retrieved from [Link][2]
